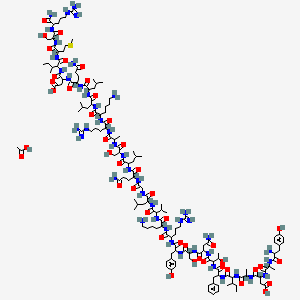
D-Isoglutamine benzyl ester,HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Isoglutamine benzyl ester, HCl is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of D-isoglutamine, an amino acid, and is often used in research settings for its ability to modify proteins and peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Isoglutamine benzyl ester, HCl typically involves the esterification of D-isoglutamine with benzyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The resulting product is then purified and converted to its hydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods
In an industrial setting, the production of D-Isoglutamine benzyl ester, HCl may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product. The hydrochloride salt is typically produced through a reaction with hydrochloric acid, followed by crystallization and drying .
Chemical Reactions Analysis
Types of Reactions
D-Isoglutamine benzyl ester, HCl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield D-isoglutamine and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Major Products
The major products formed from these reactions include D-isoglutamine, benzyl alcohol, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
D-Isoglutamine benzyl ester, HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of D-Isoglutamine benzyl ester, HCl involves its ability to modify proteins and peptides through esterification and substitution reactions. The compound can be incorporated into proteins at specific sites, allowing for the study of protein function and interactions. The molecular targets and pathways involved depend on the specific application and the proteins being studied .
Comparison with Similar Compounds
Similar Compounds
N-Acetylmuramyl-L-alanyl-D-isoglutamine: A compound with similar structural features and applications in immunology.
Benzylpenicillin: Shares the benzyl ester group and is used in antibiotic research.
Uniqueness
D-Isoglutamine benzyl ester, HCl is unique in its ability to be incorporated into proteins at specific sites, enabling precise modifications and functional studies. This distinguishes it from other similar compounds that may not offer the same level of specificity and versatility .
Properties
IUPAC Name |
benzyl 4,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXVFJRDTASLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[3-(Methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene](/img/structure/B13395165.png)

![3-Phenylmethoxy-4-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B13395167.png)

![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)





![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)
